![molecular formula C21H19FN2OS B5604375 2-benzyl-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5604375.png)
2-benzyl-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives involves strategies like condensation of benzoin with thiourea followed by alkylation, which is notable for producing high yields and allowing for isotopic labeling, enhancing research capabilities (Senderoff, Heys, & Blackburn, 1987). These methodologies offer a foundation for synthesizing complex thiazole derivatives, including the target compound.
Molecular Structure Analysis
Crystal structure analysis of related thiazole derivatives reveals intricate details about molecular conformations, including the orientation of various substituent groups and intermolecular interactions, which are critical for understanding the compound's behavior in different environments (Krishnamurthy, Nagarajaiah, & Begum, 2014).
Chemical Reactions and Properties
Thiazole derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential for functionalization. The presence of electron-donating and electron-withdrawing groups significantly influences their chemical behavior and interaction with various reagents, thus affecting their anticancer activity (Selvam, Karthick, Palanirajan, & Ali, 2012).
Physical Properties Analysis
The physical properties of thiazole derivatives, including their crystalline structure and conformation, are crucial for their application in material science and medicinal chemistry. Studies on similar compounds provide insights into how structural variations affect physical properties, aiding in the rational design of new materials and drugs (Dani et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties of thiazole derivatives, such as their stability, reactivity, and interaction with biological targets, is essential for their application in drug design and material science. Research into these aspects facilitates the development of compounds with desired properties and activities (Hutchinson et al., 2001).
Mécanisme D'action
The mechanism of action of thiazole-based compounds can vary based on their structure and the target they interact with. For instance, Voreloxin, a thiazole-containing compound, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . The specific mechanism of action for “2-benzyl-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole” is not explicitly mentioned in the available resources.
Propriétés
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-[3-(2-fluorophenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c22-18-9-5-4-8-17(18)16-10-11-24(13-16)21(25)19-14-26-20(23-19)12-15-6-2-1-3-7-15/h1-9,14,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAODJHWWCLYPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2F)C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5604302.png)
![2-(1H-benzimidazol-1-yl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5604303.png)
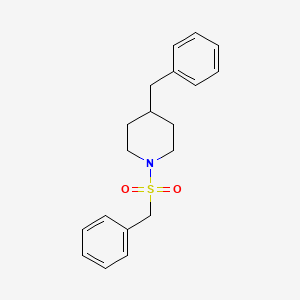
![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604329.png)
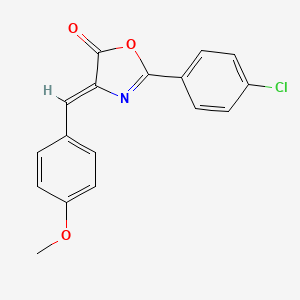
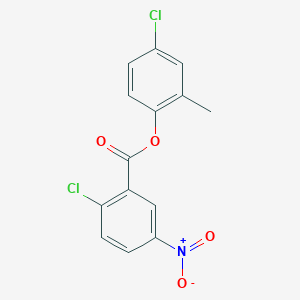
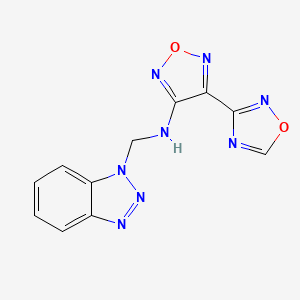
![ethyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5604356.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5604359.png)
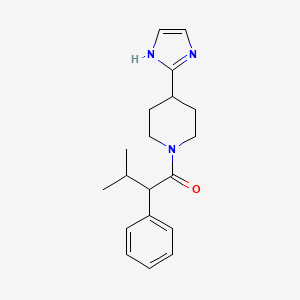

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5604378.png)
![3-isobutyl-5-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5604379.png)
